1-(2-Methoxyquinolin-3-yl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyquinolin-3-yl)cyclopropanecarboxylic acid is a compound that features a quinoline ring substituted with a methoxy group at the 2-position and a cyclopropanecarboxylic acid moiety at the 3-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyquinolin-3-yl)cyclopropanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloroquinoline-3-carbaldehyde.
Methoxylation: The 2-chloroquinoline-3-carbaldehyde undergoes methoxylation to introduce the methoxy group at the 2-position.
Cyclopropanation: The methoxylated quinoline derivative is then subjected to cyclopropanation to introduce the cyclopropanecarboxylic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyquinolin-3-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Methoxyquinolin-3-yl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyquinolin-3-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyquinoline-3-carboxylic acid: Similar structure but lacks the cyclopropane ring.
3-Methoxyquinoline-2-carboxylic acid: Similar structure with different substitution pattern.
Quinoline-3-carboxylic acid: Lacks the methoxy group and cyclopropane ring.
Uniqueness
1-(2-Methoxyquinolin-3-yl)cyclopropanecarboxylic acid is unique due to the presence of both the methoxy group and the cyclopropanecarboxylic acid moiety, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-(2-methoxyquinolin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-18-12-10(14(6-7-14)13(16)17)8-9-4-2-3-5-11(9)15-12/h2-5,8H,6-7H2,1H3,(H,16,17) |
InChI Key |
HQCPPKBAHVZWKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1C3(CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.